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molecular formula C13H15NO3 B8411526 4-Isobutoxy-1H-indole-2-carboxylic acid

4-Isobutoxy-1H-indole-2-carboxylic acid

Cat. No. B8411526
M. Wt: 233.26 g/mol
InChI Key: MGYKIRMKEXMQOH-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

4-Isobutoxy-1H-indole-2-carboxylic acid ethyl ester 81 (5.2 g, 19.9 mmol) is mixed with a 1M-solution of KOH in EtOH (99.5 ml, 99.5 mmol) and stirred for 24 hours. The solvent is then evaporated and the residue is partitioned between water and ether. The water layer is acidified with HCl and extracted twice with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated to give a beige powder.
Name
4-Isobutoxy-1H-indole-2-carboxylic acid ethyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
99.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[C:12]([O:15][CH2:16][CH:17]([CH3:19])[CH3:18])[CH:11]=[CH:10][CH:9]=2)=[O:5])C.[OH-].[K+].CCO>>[CH2:16]([O:15][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[CH:14]=[C:6]([C:4]([OH:5])=[O:3])[NH:7]2)[CH:17]([CH3:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
4-Isobutoxy-1H-indole-2-carboxylic acid ethyl ester
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC(=C2C1)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
99.5 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a beige powder

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C(C)C)OC1=C2C=C(NC2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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